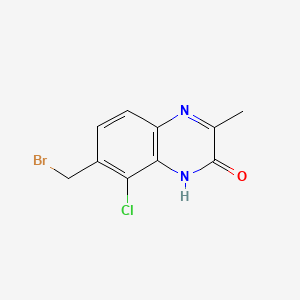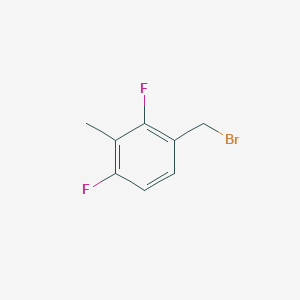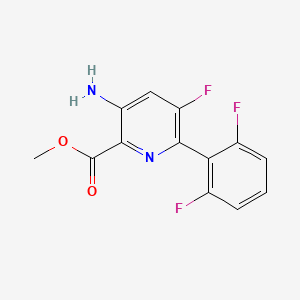
7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a bromomethyl group at the 7th position, a chlorine atom at the 8th position, and a methyl group at the 3rd position on the quinoxalinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone typically involves the bromination of a precursor quinoxalinone compound. One common method involves the reaction of 8-chloro-3-methyl-2(1H)-quinoxalinone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical bromination mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido, amino, or thioether derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated or reduced derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anticancer, antimicrobial, or antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its biological effects.
類似化合物との比較
Similar Compounds
7-(Bromomethyl)-8-chloroquinoxalinone: Lacks the methyl group at the 3rd position.
8-Chloro-3-methylquinoxalinone: Lacks the bromomethyl group at the 7th position.
7-(Bromomethyl)-quinoxalinone: Lacks both the chlorine atom at the 8th position and the methyl group at the 3rd position.
Uniqueness
7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone is unique due to the presence of all three substituents (bromomethyl, chlorine, and methyl) on the quinoxalinone ring. This specific combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H8BrClN2O |
|---|---|
分子量 |
287.54 g/mol |
IUPAC名 |
7-(bromomethyl)-8-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15) |
InChIキー |
DWFGFMQVJCGHHF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=C(C=C2)CBr)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)






![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)



